molecular formula C34H48N2O10S B194443 Hyoscyamine sulphate CAS No. 620-61-1

Hyoscyamine sulphate

Cat. No.: B194443
CAS No.: 620-61-1
M. Wt: 676.8 g/mol
InChI Key: HOBWAPHTEJGALG-YMCAWCDYSA-N
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Description

Atropine sulfate is a tropane alkaloid derived from plants such as Atropa belladonna, commonly known as deadly nightshade. It is a competitive antagonist of muscarinic acetylcholine receptors, which means it blocks the action of acetylcholine on these receptors. This compound is widely used in medicine for its anticholinergic properties, which help in treating various conditions such as bradycardia (slow heart rate), organophosphate poisoning, and for dilating pupils during eye examinations .

Scientific Research Applications

Atropine sulfate has a wide range of applications in scientific research:

Mechanism of Action

Atropine sulfate acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities. This leads to effects such as increased heart rate, reduced salivation, and dilation of pupils .

Similar Compounds:

Uniqueness: Atropine sulfate is unique due to its wide range of applications and its inclusion in the World Health Organization’s List of Essential Medicines. Its ability to treat life-threatening conditions such as organophosphate poisoning and its use in various medical procedures highlight its importance .

Safety and Hazards

Hyoscyamine sulfate should not be breathed in as dust, fume, gas, mist, vapors, or spray . It should be handled with care, avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and respiratory protection should be worn . Unused hyoscyamine should be disposed of in a way that children, other people, and pets cannot get to them .

Biochemical Analysis

Biochemical Properties

Hyoscyamine sulphate specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine . This interaction with acetylcholine, a neurotransmitter, makes this compound an important player in various biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid .

Molecular Mechanism

This compound is an antimuscarinic, i.e., an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine at sweat glands (sympathetic) and at parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system .

Temporal Effects in Laboratory Settings

Long-term use of hyoscyamine may decrease or inhibit salivary flow and contribute to the development of caries, periodontal disease, oral candidiasis, and discomfort . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .

Dosage Effects in Animal Models

In a study involving Japanese encephalitis virus-infected embryonated chicken eggs, pretreatment with this compound resulted in a significant decrease in the viral load in both chorioallantoic membrane (CAM) and brain tissues at 48 and 96 hours post-infection .

Metabolic Pathways

This compound is largely unmetabolized, however a small amount is hydrolyzed into tropine and tropic acid . The majority of hyoscyamine is eliminated in the urine as the unmetabolized parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atropine sulfate can be synthesized through a continuous-flow process that involves the reaction of tropine with phenylacetyl chloride. This process includes careful pH control and sequential liquid-liquid extractions to achieve high purity . Another method involves the reaction of alpha-formoxyl phenylacetic acid tropeine with potassium borohydride in the presence of alcohol and chloroform, followed by crystallization and purification steps .

Industrial Production Methods: Industrial production of atropine sulfate often involves the extraction of the compound from plants like Atropa belladonna, Datura stramonium, and Duboisia myoporoides. The extracted compound is then subjected to various purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Atropine sulfate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Atropine can be hydrolyzed under alkaline conditions to yield tropine and tropic acid.

    Oxidation: Oxidizing agents can convert atropine into various oxidation products.

    Substitution: Atropine can undergo substitution reactions where the ester group is replaced by other functional groups.

Major Products: The major products formed from these reactions include tropine, tropic acid, and various oxidation products .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Hyoscyamine sulphate involves the extraction of hyoscyamine from plant sources followed by its conversion to hyoscyamine hydrobromide and then to hyoscyamine sulphate.", "Starting Materials": [ "Plant source containing hyoscyamine", "Hydrobromic acid", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Extraction of hyoscyamine from plant source", "Conversion of hyoscyamine to hyoscyamine hydrobromide by reaction with hydrobromic acid", "Formation of hyoscyamine sulfate by reaction of hyoscyamine hydrobromide with sodium hydroxide and sulfuric acid", "Purification of hyoscyamine sulfate by recrystallization" ] }

620-61-1

Molecular Formula

C34H48N2O10S

Molecular Weight

676.8 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid

InChI

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1

InChI Key

HOBWAPHTEJGALG-YMCAWCDYSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

620-61-1

Pictograms

Acute Toxic

synonyms

Anaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Hyoscyamine Sulphate?

A1: this compound is an anticholinergic drug. It competitively inhibits the action of acetylcholine at muscarinic receptors. [] This inhibition reduces the activity of smooth muscles in the gastrointestinal tract, leading to decreased motility and spasm. []

Q2: Has this compound demonstrated efficacy in treating specific medical conditions?

A2: Research suggests that this compound can be effective in treating symptoms associated with mastocytosis, a rare disorder characterized by an abnormal accumulation of mast cells in the body. [] A case study reported that this compound successfully abolished gastritis, diarrhea, and pressure-induced pain in a patient with mastocytosis. [] Additionally, it significantly reduced dermographism (skin writing) and itching, although it did not affect abnormal urinary histamine excretion. []

Q3: Are there any known challenges related to the stability of this compound?

A3: Stability studies are crucial for pharmaceutical compounds like this compound. Research has explored the stability of its aqueous solutions. [] Ensuring the stability of this compound formulations is essential for maintaining its efficacy and safety over time.

Q4: How does the stereochemistry of this compound affect its properties?

A4: this compound is the sulphate salt of Hyoscyamine, which exists as two stereoisomers: l-Hyoscyamine and d-Hyoscyamine. Interestingly, l-Hyoscyamine exhibits a significantly lower solubility in ethanol compared to its racemic mixture (atropine). [] This difference in solubility might contribute to the phenomenon of "spontaneous resolution" observed with atropine sulphate, where one stereoisomer preferentially crystallizes from the solution. []

Q5: Does this compound pose any risks during endoscopic procedures?

A5: While not directly addressed in the provided research, this compound's anticholinergic effects warrant careful consideration during endoscopic procedures like colonoscopies. A study highlighted the potential for this compound to cause tachycardia (rapid heartbeat) during colonoscopies. [] Clinicians should be cautious about its widespread use until this side effect is further investigated. [] The research emphasizes the paramount importance of patient safety, advocating for routine supplemental oxygen use during these procedures to mitigate potential hypoxemia risks. []

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